molecular formula C25H22BrN5 B3843267 2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine

2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine

Cat. No.: B3843267
M. Wt: 472.4 g/mol
InChI Key: YPWRAZDZHQESPS-WPWMEQJKSA-N
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Description

2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine is an organic compound with a complex structure that includes bromophenyl, dimethylaminophenyl, and phenylpyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Condensation reaction: The bromophenyl intermediate is then reacted with a dimethylaminophenyl compound under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN5/c1-31(2)22-14-8-18(9-15-22)17-27-30-24-16-23(19-6-4-3-5-7-19)28-25(29-24)20-10-12-21(26)13-11-20/h3-17H,1-2H3,(H,28,29,30)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWRAZDZHQESPS-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine
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2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine
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2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine

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